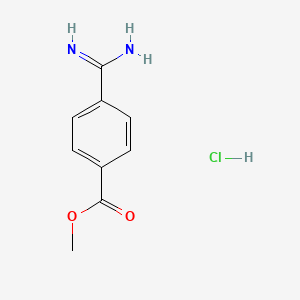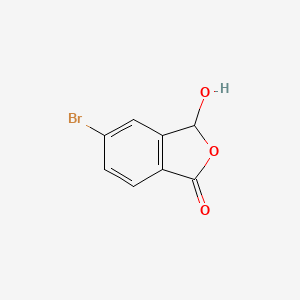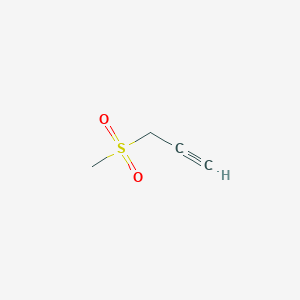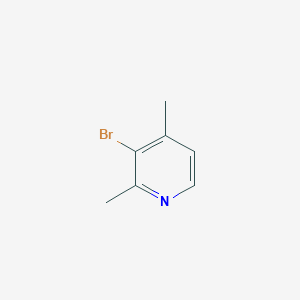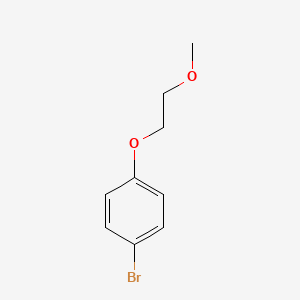
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline
Übersicht
Beschreibung
“(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline” is a chemical compound with the empirical formula C12H16N2O . It is also known as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole .
Molecular Structure Analysis
The (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline molecule contains a total of 32 bond(s). There are 16 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ether(s) (aliphatic), and 1 Pyridine(s) .Physical And Chemical Properties Analysis
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is a solid at 20 degrees Celsius . It has a melting point of 70-75 °C . The compound has a specific rotation [a]20/D of -75.0 to -79.0 deg (C=1, CH2CL2) . It is slightly soluble in dichloromethane .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
The oxazole ring, a core structure in (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline, has been extensively studied for its biological activities. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial properties . Researchers have synthesized various oxazole derivatives and screened them for their potential as antimicrobial agents against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans . The structural specificity of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline could be leveraged to design novel antimicrobial compounds with improved efficacy and reduced resistance.
Organic Synthesis: Enantioselective Catalysis
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline can serve as a chiral ligand in asymmetric synthesis. Its application in the enantioselective organocatalytic reduction of ketones is particularly noteworthy . The presence of the oxazoline and pyridyl groups allows for the formation of chiral alcohols with good yields and moderate to high enantioselectivity . This application is crucial for the production of enantiomerically pure pharmaceuticals and fine chemicals.
Drug Discovery: Tyrosine Kinase Inhibition
Oxazole derivatives are known to play a role in the inhibition of tyrosine kinases, which are important targets in cancer therapy . The unique structure of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline could be exploited to develop selective tyrosine kinase inhibitors that can be used in targeted cancer treatments.
Anti-inflammatory and Analgesic Applications
The oxazole moiety is a part of several anti-inflammatory and analgesic drugs . The substitution pattern on the oxazole ring is critical in determining the biological activity. (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline, with its specific substituents, may offer a new approach to modulating inflammatory responses and pain perception.
Antidiabetic Drug Design
Oxazole compounds have been incorporated into antidiabetic drugs due to their ability to modulate glucose metabolism . The structural features of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline could be beneficial in designing new antidiabetic agents that offer better control over blood sugar levels with fewer side effects.
Antioxidant Properties
Oxazoles have shown potential as antioxidants, which are compounds that can protect cells from damage caused by free radicals . The antioxidant properties of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline could be investigated to develop protective agents against oxidative stress-related diseases.
Safety and Hazards
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .
Zukünftige Richtungen
While specific future directions for (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline are not mentioned in the search results, it’s worth noting that oxazoline compounds are often used as ligands in various catalytic reactions . This suggests potential applications in the development of new catalysts and synthetic methodologies.
Eigenschaften
IUPAC Name |
(4S)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAIDZRVWJBEG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline | |
CAS RN |
117408-98-7 | |
| Record name | (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline play in the described palladium-catalyzed reactions?
A1: (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline, often abbreviated as (S)-t-BuPyOx, functions as a chiral ligand in the palladium-catalyzed conjugate additions of arylboronic acids to β-aryl, β,β-disubstituted enones [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




